ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with ethyl 2-amino-5-phenylthiophene-3-carboxylate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- **2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- **2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
Uniqueness
Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a phthalimide moiety with a thiophene ring and a phenyl group makes it particularly versatile in various applications .
Biological Activity
Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an isoindole moiety and a thiophene ring. The IUPAC name reflects its intricate arrangement of functional groups that contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C18H20N2O5S |
Molecular Weight | 372.43 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Modulation : It may modulate the activity of specific receptors that are critical in cancer progression and inflammation.
- Antioxidant Activity : Preliminary studies indicate that it possesses antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated:
- Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer), showing a dose-dependent reduction in cell viability.
Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory cytokines was evaluated in animal models:
- Animal Studies : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Case Studies
- Study on Anticancer Properties : A recent study published in Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of similar compounds and highlighted the promising anticancer effects of this derivative through apoptosis induction in cancer cells .
- Inflammation Model : In a study published in Pharmacology Reports, the compound was tested for its anti-inflammatory effects in a rat model of arthritis. Results indicated significant reductions in joint swelling and pain scores compared to controls .
Properties
Molecular Formula |
C26H24N2O5S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H24N2O5S/c1-4-33-26(32)19-14-20(16-10-6-5-7-11-16)34-23(19)27-22(29)21(15(2)3)28-24(30)17-12-8-9-13-18(17)25(28)31/h5-15,21H,4H2,1-3H3,(H,27,29) |
InChI Key |
IPOSSMZUGVUHDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(C(C)C)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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